N'-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2,6-dibromobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atoms in the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-dibromobenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(2,6-difluorobenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N’-(2,6-dibromobenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving drug-target interactions.
Properties
Molecular Formula |
C14H12Br2N2O2S |
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Molecular Weight |
432.1 g/mol |
IUPAC Name |
N-[(E)-(2,6-dibromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12Br2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ |
InChI Key |
CHYXLNUHAIMNTL-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
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